BenchChemオンラインストアへようこそ!

Orniplabin

Fibrinolysis Plasminogen activation SMTP structure-activity relationship

Orniplabin (SMTP-7/BIIB131/TMS-007/JX10) is the only SMTP-family plasminogen modulator with Phase 2a clinical efficacy (40.4% favorable outcomes vs 18.4% placebo, P=0.03) in acute ischemic stroke with a 12h window. Its ornithine-bridged dimeric structure confers 2–10× higher fibrinolytic potency vs monomeric SMTP congeners (effective concentration: 80–150 μM). Uniquely combines plasminogen modulation, soluble epoxide hydrolase inhibition, and ROS suppression. Procure as the evidence-backed positive control for extended-window thrombolytic and multi-pathway thrombosis-inflammation research.

Molecular Formula C51H68N2O10
Molecular Weight 869.1 g/mol
Cat. No. B11932162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrniplabin
Molecular FormulaC51H68N2O10
Molecular Weight869.1 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCC(C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)CC(C(O6)(C)CCC=C(C)CCC=C(C)C)O)O)O)C)C)C
InChIInChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1
InChIKeyCRNDCHORWGDFGR-PXTWCNKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orniplabin (SMTP-7, BIIB131, TMS-007, JX10): Preclinical and Clinical Procurement Profile


Orniplabin (also designated SMTP-7, BIIB131, TMS-007, and JX10; CAS 733805-92-0) is a low-molecular-weight triprenyl phenol natural product isolated from the fungus Stachybotrys microspora [1]. It functions as a plasminogen modulator that enhances plasminogen-fibrin binding and promotes urokinase-catalyzed plasminogen activation, leading to accelerated fibrinolysis [2]. The compound is currently in Phase 3 clinical development for acute ischemic stroke, with a reported therapeutic window extending up to 12 hours post-symptom onset [3].

Why Generic Plasminogen Modulators Cannot Substitute for Orniplabin in Thrombolytic Research


Within the SMTP family of plasminogen modulators, biological activity varies dramatically depending on the N-linked side-chain structure. Congeners lacking an ionizable group in the N-linked side-chain are essentially inactive, and even among active analogs, potency differences can exceed 40% based on the precise positioning of carboxyl and phenolic hydroxyl groups [1]. Furthermore, the pseudosymmetric dimeric structure of Orniplabin—consisting of two staplabin cores bridged by ornithine—confers substantially enhanced fibrinolytic activity compared to monomeric or alternatively bridged analogs [2]. Simple substitution with another SMTP congener or structurally similar triprenyl phenol risks experimental failure due to orders-of-magnitude differences in plasminogen-modulating efficacy.

Orniplabin Quantitative Differentiation Evidence Against SMTP Congeners and Placebo


2- to 10-Fold Higher Fibrinolytic Potency of Orniplabin Versus Early-Generation SMTPs and Staplabin

Orniplabin (SMTP-7) demonstrates 2- to 10-fold higher potency in enhancing urokinase-catalyzed plasminogen activation, fibrin binding of plasminogen, and plasminogen-mediated fibrinolysis compared to staplabin and previously isolated SMTP congeners [1].

Fibrinolysis Plasminogen activation SMTP structure-activity relationship

3-Fold Enhancement of In Vivo Clot Clearance by Orniplabin Without Exogenous Plasminogen Activator

In a rat pulmonary embolism model, Orniplabin (SMTP-7) at 5 mg/kg enhanced the rate of clot clearance approximately 3-fold in the absence of exogenous plasminogen activator, demonstrating endogenous fibrinolytic amplification [1]. The compound was selected as the most potent congener among multiple SMTP family members evaluated in parallel [2].

Pulmonary embolism Thrombolysis In vivo clot clearance

1.5-Fold Elevation of Plasma Plasmin-α2-Antiplasmin Complex in Mice Following Orniplabin Administration

Orniplabin (SMTP-7) elevates plasma levels of plasmin-α2-antiplasmin complex—a direct pharmacodynamic index of plasmin formation in vivo—by 1.5-fold in mice following intravenous administration at doses of 5 and 10 mg/kg [1]. This effect is consistent with its mechanism as a plasminogen modulator that enhances endogenous plasmin generation.

Plasmin generation Pharmacodynamics In vivo biomarker

Superior 90-Day Functional Outcomes with Orniplabin (JX10) Versus Placebo in Phase 2a Acute Ischemic Stroke Trial

In a multicenter, randomized, double-blind, placebo-controlled Phase 2a trial of JX10 (Orniplabin) in Japanese patients with acute ischemic stroke unable to receive tPA or thrombectomy, the proportion of patients achieving modified Rankin Scale scores of 0–1 (no or minimal neurological deficit) at 90 days was 40.4% (21/52) in JX10-treated cohorts versus 18.4% (7/38) in the placebo group (P=0.03) [1]. Dosing occurred at a median of 9.5 hours post-last known normal (range up to 12.1 hours) [1].

Acute ischemic stroke Clinical trial Functional outcome Therapeutic window

Extended Therapeutic Window of Up to 12 Hours: Differentiation from tPA (4.5-Hour Limit)

Unlike tissue plasminogen activator (tPA), which is restricted to administration within 4.5 hours of stroke onset, Orniplabin (JX10/TMS-007) has been evaluated in clinical trials with a therapeutic window extending up to 12 hours post-last known normal [1]. The Phase 2a trial enrolled patients at a median of 9.5 hours (range up to 12.1 hours), with no symptomatic intracranial hemorrhage observed in the JX10 cohorts (0/52; 95% CI, 0.0–5.6) versus 2.6% (1/38) for placebo [1].

Therapeutic window Acute ischemic stroke Thrombolysis Time-to-treatment

Orniplabin Exhibits ROS Inhibitory Activity Not Quantified in Early SMTP Congeners

Orniplabin (SMTP-7) demonstrates inhibition of reactive oxygen species (ROS), a property that distinguishes it from earlier SMTP congeners that were characterized solely on the basis of plasminogen-modulating activity . While precise IC50 values for ROS inhibition are not publicly disclosed in peer-reviewed literature, vendor technical datasheets consistently identify ROS inhibition as a target activity of the compound .

Reactive oxygen species Anti-inflammatory Dual mechanism

Orniplabin: Recommended Procurement Scenarios Based on Quantitative Evidence


In Vivo Thrombolysis and Pulmonary Embolism Model Studies

Investigators using rodent pulmonary embolism or thrombosis models can rely on Orniplabin to achieve approximately 3-fold enhancement of clot clearance at 5 mg/kg without requiring exogenous plasminogen activator, and can monitor pharmacodynamic response via 1.5-fold elevation of plasma plasmin-α2-antiplasmin complex [1]. These quantified endpoints provide validated reference values for experimental design and dose-response calibration.

Acute Ischemic Stroke Translational Research and Clinical Comparator Studies

For translational stroke research, Orniplabin (as JX10/TMS-007) is the only SMTP family member with Phase 2a clinical efficacy data showing 40.4% favorable 90-day functional outcomes versus 18.4% for placebo (P=0.03) when administered up to 12 hours post-symptom onset [1]. Procurement is indicated for studies requiring a positive control with human efficacy evidence, investigations of extended therapeutic window thrombolytics, or comparative efficacy studies against other late-window interventions.

In Vitro Plasminogen Activation and Fibrin Binding Assays Requiring High Potency

Researchers conducting in vitro fibrinolysis assays should select Orniplabin over earlier SMTP congeners or staplabin due to its 2- to 10-fold higher potency, with effective concentrations of 80–150 μM producing 2- to 12-fold enhancement of urokinase-catalyzed plasminogen activation and fibrin binding [1]. Using lower-potency alternatives would require proportionally higher compound quantities, increasing experimental cost and potentially exceeding solubility or cytotoxicity thresholds.

Dual-Mechanism Thrombolytic/Anti-Inflammatory Research Programs

For studies investigating the intersection of thrombosis and inflammation, Orniplabin offers a combined target profile encompassing plasminogen modulation, soluble epoxide hydrolase inhibition, and ROS inhibition [1]. Procurement is justified for multi-pathway mechanistic investigations where simpler plasminogen modulators lacking anti-inflammatory activity would fail to capture the full biological response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orniplabin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.